molecular formula C30H28BF4NO B3018970 N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-2-phenylquinoline-4-carboxamide CAS No. 90886-09-2

N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-2-phenylquinoline-4-carboxamide

Cat. No.: B3018970
CAS No.: 90886-09-2
M. Wt: 505.36
InChI Key: GFBSVAQYBICOLU-UHFFFAOYSA-N
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Description

N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-2-phenylquinoline-4-carboxamide is a complex organic compound that features a quinoline core substituted with a carboxamide group and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-2-phenylquinoline-4-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the quinoline core, followed by the introduction of the carboxamide group and the thiadiazole ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications.

Chemical Reactions Analysis

Types of Reactions

N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-2-phenylquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiadiazole ring may yield sulfoxides, while reduction of the carboxamide group results in the corresponding amine.

Scientific Research Applications

N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-2-phenylquinoline-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-2-phenylquinoline-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The thiadiazole ring and quinoline core play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide
  • 2-phenylquinoline-4-carboxamide

Uniqueness

N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-2-phenylquinoline-4-carboxamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both the thiadiazole ring and the quinoline core distinguishes it from other similar compounds, making it a valuable molecule for various applications.

Properties

IUPAC Name

2-(2-methoxyethyl)-13-phenyl-2-azoniapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,13,17,19,21-nonaene;tetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H28NO.BF4/c1-32-20-19-31-29-24-13-7-5-9-21(24)15-17-26(29)28(23-11-3-2-4-12-23)27-18-16-22-10-6-8-14-25(22)30(27)31;2-1(3,4)5/h2-14H,15-20H2,1H3;/q+1;-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFBSVAQYBICOLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.COCC[N+]1=C2C(=C(C3=C1C4=CC=CC=C4CC3)C5=CC=CC=C5)CCC6=CC=CC=C62
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28BF4NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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